Cas no 1797867-09-4 (1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea)

1-(4-Methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a synthetic urea derivative featuring a methoxybenzyl group and a tetrahydro-2H-pyran-substituted pyrazole moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly for targeting kinase inhibition or modulating protein-protein interactions due to its structural diversity. The presence of the methoxybenzyl group may enhance lipophilicity and membrane permeability, while the tetrahydro-2H-pyran ring contributes to conformational rigidity, potentially improving binding affinity. Its well-defined heterocyclic framework makes it suitable for further derivatization in drug discovery. The compound's stability under physiological conditions and synthetic accessibility further underscore its utility in pharmaceutical research and development.
1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea structure
1797867-09-4 structure
商品名:1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
CAS番号:1797867-09-4
MF:C17H22N4O3
メガワット:330.381583690643
CID:6614820
PubChem ID:71810274

1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea 化学的及び物理的性質

名前と識別子

    • F6448-1919
    • 1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
    • AKOS024567467
    • 1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
    • 1-[(4-METHOXYPHENYL)METHYL]-3-[1-(OXAN-4-YL)PYRAZOL-4-YL]UREA
    • 1797867-09-4
    • インチ: 1S/C17H22N4O3/c1-23-16-4-2-13(3-5-16)10-18-17(22)20-14-11-19-21(12-14)15-6-8-24-9-7-15/h2-5,11-12,15H,6-10H2,1H3,(H2,18,20,22)
    • InChIKey: MWPODRPZNKMWHK-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC1)N1C=C(C=N1)NC(NCC1C=CC(=CC=1)OC)=O

計算された属性

  • せいみつぶんしりょう: 330.16919058g/mol
  • どういたいしつりょう: 330.16919058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6448-1919-4mg
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
4mg
$99.0 2023-05-20
Life Chemicals
F6448-1919-10μmol
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6448-1919-10mg
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
10mg
$118.5 2023-05-20
Life Chemicals
F6448-1919-15mg
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
15mg
$133.5 2023-05-20
Life Chemicals
F6448-1919-50mg
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
50mg
$240.0 2023-05-20
Life Chemicals
F6448-1919-100mg
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
100mg
$372.0 2023-05-20
Life Chemicals
F6448-1919-2mg
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
2mg
$88.5 2023-05-20
Life Chemicals
F6448-1919-40mg
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
40mg
$210.0 2023-05-20
Life Chemicals
F6448-1919-75mg
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
75mg
$312.0 2023-05-20
Life Chemicals
F6448-1919-2μmol
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
1797867-09-4 90%+
2μl
$85.5 2023-05-20

1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea 関連文献

1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ureaに関する追加情報

Introduction to 1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea (CAS No. 1797867-09-4) in Modern Chemical Biology

1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, identified by its CAS number 1797867-09-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule, featuring a combination of a benzyl group, a tetrahydropyran ring, and a pyrazole moiety linked through a urea functional group, exhibits promising pharmacological properties that make it a valuable candidate for further investigation.

The chemical structure of 1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is characterized by its multifaceted architecture, which includes an aromatic ring substituted with a methoxy group, a heterocyclic tetrahydropyran ring, and a pyrazole ring connected via a urea linkage. This unique arrangement suggests potential interactions with biological targets, making it an attractive scaffold for medicinal chemistry applications.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The structural features of 1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea make it a compelling candidate for such applications. Specifically, the pyrazole moiety is known to exhibit kinase inhibition properties, while the tetrahydropyran ring can enhance solubility and bioavailability. These characteristics have positioned this compound as a potential lead molecule for the development of new therapeutic agents.

Recent studies have highlighted the importance of urea-based compounds in drug design due to their ability to form stable hydrogen bonds with biological targets. The urea group in 1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is particularly noteworthy, as it can interact with polar residues in proteins, thereby influencing receptor binding affinity. This has led to investigations into its potential as an inhibitor of various enzymes and receptors implicated in disease processes.

The benzyl group at the 1-position of the molecule contributes to its overall hydrophobicity, which can be advantageous for membrane permeability. Additionally, the methoxy substituent on the aromatic ring may influence metabolic stability and pharmacokinetic properties. These features collectively contribute to the compound's potential as a pharmacologically active molecule.

One of the most exciting aspects of 1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is its versatility in chemical modification. The presence of multiple functional groups provides opportunities for structure-based drug design and optimization. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify derivatives of this compound that may exhibit enhanced potency or selectivity against specific biological targets.

In the context of current research trends, 1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea aligns well with the growing emphasis on multitarget-directed ligands (MTDLs). These compounds are designed to interact with multiple biological targets simultaneously, offering the potential for synergistic therapeutic effects. The complex structure of this molecule suggests that it may possess such multitargeting capabilities, making it an intriguing candidate for further exploration.

Furthermore, the synthesis of 1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yli)-1H-pyrazol - - 4 - yl ) - urea has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the tetrahydropyran ring and incorporate the pyrazole moiety efficiently. These advancements in synthetic methodology have enabled researchers to produce sufficient quantities of this compound for preclinical studies.

The preclinical evaluation of CAS No. 1797867 - 09 - 4 has revealed several promising characteristics. In vitro assays have demonstrated its ability to inhibit specific enzymes relevant to cancer progression, such as kinases involved in cell signaling pathways. Additionally, preliminary in vivo studies suggest that this compound exhibits good oral bioavailability and distribution throughout various tissues.

One particularly notable finding is the compound's interaction with protein kinase B (Akt), a key player in cell survival and metabolism. Studies indicate that CAS No. 1797867 - 09 - 4 can modulate Akt activity by competing with ATP binding or by stabilizing inhibitory complexes. This has significant implications for developing therapies targeting cancers driven by dysregulated Akt signaling.

The role of pyrazole derivatives in medicinal chemistry cannot be overstated. Pyrazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a pyrazole ring into CAS No. 1797867 - 09 - 4 enhances its pharmacological profile by providing additional sites for interaction with biological targets.

Moreover, the tetrahydropyran ring contributes to the compound's solubility and metabolic stability, which are critical factors for drug efficacy and safety. This structural feature ensures that CAS No. 1797867 - 09 - 4 can be effectively absorbed and distributed within the body while minimizing rapid degradation.

Recent advances in analytical techniques have enabled researchers to gain deeper insights into the pharmacokinetic behavior of CAS No. 1797867 - 09 - 4 . Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing metabolites and understanding drug interactions at a molecular level.

The development of novel drug candidates often involves iterative cycles of synthesis, testing, and optimization. In the case of CAS No. 1797867 - 09 - 4, researchers have employed structure-function relationship (SFR) studies to refine its chemical structure based on initial findings from preclinical assays. This approach has led to promising derivatives with enhanced pharmacological properties.

The future prospects for CAS No. 1797867 - 09 - 4 are exciting given its unique structural features and promising preclinical data. Further investigation into its mechanisms of action will be crucial for understanding its therapeutic potential fully . Additionally , exploring its efficacy in animal models will provide valuable insights into its suitability for clinical translation .

In conclusion, CAS No .1797867 –09–04 , represents an intriguing compound with significant promise in chemical biology and drug discovery . Its multifaceted structure , combined with its favorable pharmacokinetic properties , makes it an excellent candidate for further development . As research continues , we can anticipate more discoveries highlighting its potential applications across various therapeutic areas . p >

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